molecular formula C9H11NO3 B14855092 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid

Cat. No.: B14855092
M. Wt: 181.19 g/mol
InChI Key: IMOUSGIKSVELMZ-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxylic acid functional group at the 2-position and a methyl group at the 6-position. It is a white to yellow powder or crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-piperidone with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of solvents such as xylene and catalysts like ammonium acetate under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity . The compound’s unique structure enables it to modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is unique due to its fused furan-pyridine ring system and the presence of both a methyl group and a carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-10-3-2-6-4-7(9(11)12)13-8(6)5-10/h4H,2-3,5H2,1H3,(H,11,12)

InChI Key

IMOUSGIKSVELMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)OC(=C2)C(=O)O

Origin of Product

United States

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